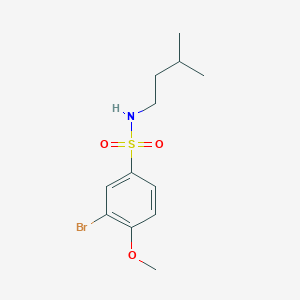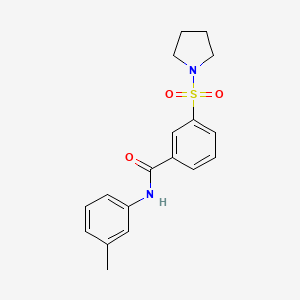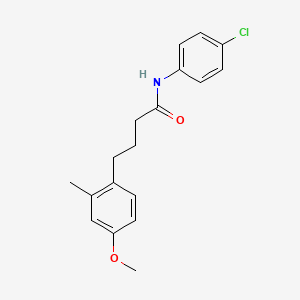
N-benzyl-N'-(2-ethyl-6-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N'-(2-ethyl-6-methylphenyl)thiourea, also known as BMTU, is a chemical compound that belongs to the class of thioureas. BMTU has been widely used in scientific research due to its interesting properties, including its ability to inhibit the activity of certain enzymes and its potential for use in drug development.
Mecanismo De Acción
The mechanism of action of N-benzyl-N'-(2-ethyl-6-methylphenyl)thiourea involves its ability to bind to the active site of enzymes and inhibit their activity. This compound binds to the thiol group of cysteine residues in the active site of enzymes, forming a covalent bond that prevents the enzyme from functioning properly. This inhibition of enzyme activity can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of enzyme activity, reduction of inflammation, and modulation of the immune system. This compound has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-benzyl-N'-(2-ethyl-6-methylphenyl)thiourea in lab experiments is its ability to inhibit the activity of enzymes, making it a useful tool for studying enzyme function. This compound is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-benzyl-N'-(2-ethyl-6-methylphenyl)thiourea. One area of interest is the potential use of this compound in drug development, particularly in the development of drugs that target enzymes involved in cancer or neurodegenerative diseases. Another area of interest is the investigation of the immunomodulatory effects of this compound, which may have implications for the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to determine its safety and toxicity in various experimental conditions.
Métodos De Síntesis
The synthesis of N-benzyl-N'-(2-ethyl-6-methylphenyl)thiourea involves the reaction between benzylisothiocyanate and 2-ethyl-6-methylaniline. The reaction takes place in the presence of a base and a solvent such as ethanol or methanol. The product is then purified using column chromatography to obtain pure this compound. The yield of this compound synthesis can be improved by optimizing the reaction conditions and using high-quality starting materials.
Aplicaciones Científicas De Investigación
N-benzyl-N'-(2-ethyl-6-methylphenyl)thiourea has been extensively used in scientific research as a tool to study the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This compound has been shown to inhibit the activity of these enzymes, making it a potential candidate for drug development. This compound has also been used to study the effects of thioureas on the immune system and to investigate the role of thioureas in cancer therapy.
Propiedades
IUPAC Name |
1-benzyl-3-(2-ethyl-6-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-3-15-11-7-8-13(2)16(15)19-17(20)18-12-14-9-5-4-6-10-14/h4-11H,3,12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUFQGFXEGFIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=S)NCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,5-dimethylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5783352.png)

![1-[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5783383.png)
![ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5783389.png)


![methyl 3-{[(benzylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5783398.png)



![N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5783419.png)

